molecular formula C5H4BrF3N2 B6207228 4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole CAS No. 2703780-08-7

4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole

Cat. No. B6207228
CAS RN: 2703780-08-7
M. Wt: 229
InChI Key:
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Description

4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole (4-Br-3-Me-1-TFM-1H-pyrazole) is an organic compound with the molecular formula C4H3BrF3N2. It is a colorless solid that is soluble in a variety of organic solvents. 4-Br-3-Me-1-TFM-1H-pyrazole has a range of applications in scientific research, as it is a versatile and easily synthesized compound.

Scientific Research Applications

4-Br-3-Me-1-TFM-1H-pyrazole has a range of applications in scientific research, including use as an inhibitor of enzymes and as a ligand for transition metal complexes. It has been used as an inhibitor of the enzyme acetylcholinesterase, and as a ligand for the coordination of transition metal complexes such as iron(III) and copper(II). 4-Br-3-Me-1-TFM-1H-pyrazole has also been used in the synthesis of new compounds, such as 4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, which is a potential inhibitor of the enzyme acetylcholinesterase.

Mechanism of Action

The mechanism of action of 4-Br-3-Me-1-TFM-1H-pyrazole depends on its application. As an inhibitor of the enzyme acetylcholinesterase, 4-Br-3-Me-1-TFM-1H-pyrazole binds to the enzyme and prevents it from catalyzing the hydrolysis of acetylcholine, thus increasing the concentration of acetylcholine in the synapse. As a ligand for transition metal complexes, 4-Br-3-Me-1-TFM-1H-pyrazole can coordinate with the metal center of the complex, forming a stable complex.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Br-3-Me-1-TFM-1H-pyrazole depend on its application. As an inhibitor of the enzyme acetylcholinesterase, 4-Br-3-Me-1-TFM-1H-pyrazole increases the concentration of acetylcholine in the synapse, which can lead to increased cognitive function. As a ligand for transition metal complexes, 4-Br-3-Me-1-TFM-1H-pyrazole can increase the solubility of the complex, making it easier to transport and use in a variety of applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Br-3-Me-1-TFM-1H-pyrazole for lab experiments is its ease of synthesis. This compound can be synthesized in a single step, making it a cost-effective and time-efficient option for researchers. Additionally, 4-Br-3-Me-1-TFM-1H-pyrazole is a versatile compound with a range of applications in scientific research, making it a useful tool for researchers. However, this compound is not suitable for all applications, as it may be toxic or have other undesirable effects.

Future Directions

The potential future directions for 4-Br-3-Me-1-TFM-1H-pyrazole include further exploration of its potential as an inhibitor of the enzyme acetylcholinesterase, as well as its potential applications in transition metal complexes. Additionally, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential toxicity. Finally, 4-Br-3-Me-1-TFM-1H-pyrazole could be used as a starting point for the synthesis of new compounds with potential applications in scientific research.

Synthesis Methods

4-Br-3-Me-1-TFM-1H-pyrazole can be synthesized by a reaction between 1-bromo-3-methyl-1H-pyrazole and trifluoromethanesulfonic anhydride (TFMSA) in the presence of N,N-dimethylformamide (DMF) as a solvent. The reaction is carried out at room temperature, and the product is isolated by filtration. This synthesis method is simple, efficient, and cost-effective, making 4-Br-3-Me-1-TFM-1H-pyrazole an attractive choice for scientific research.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole involves the reaction of 3-methyl-1-(trifluoromethyl)-1H-pyrazole with bromine in the presence of a catalyst.", "Starting Materials": [ "3-methyl-1-(trifluoromethyl)-1H-pyrazole", "Bromine", "Catalyst (such as iron or aluminum bromide)" ], "Reaction": [ "Add bromine dropwise to a solution of 3-methyl-1-(trifluoromethyl)-1H-pyrazole in a suitable solvent such as dichloromethane or chloroform.", "Add a catalyst such as iron or aluminum bromide to the reaction mixture.", "Stir the reaction mixture at room temperature for several hours.", "Filter the reaction mixture to remove any solid impurities.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from a suitable solvent such as ethanol or methanol.", "Dry the purified product under vacuum to obtain 4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole as a white solid." ] }

CAS RN

2703780-08-7

Molecular Formula

C5H4BrF3N2

Molecular Weight

229

Purity

95

Origin of Product

United States

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